2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)
Overview
Description
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Scientific Research Applications
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) typically involves the formation of the azetidine ring followed by the introduction of the pyridine and trifluoroacetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent steps include the functionalization of the pyridine ring and the addition of trifluoroacetate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Mechanism of Action
The mechanism of action of 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The azetidine and pyridine rings play crucial roles in its binding affinity and reactivity. The trifluoroacetate groups enhance its stability and solubility, facilitating its interactions with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)pyridine
- 2-(Azetidin-3-yl)-6-methylpyridin-4-ol bis(2,2,2-trifluoroacetate)
Uniqueness
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) is unique due to its specific combination of an azetidine ring, a pyridine ring, and trifluoroacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(azetidin-3-yl)-6-methyl-1H-pyridin-4-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2C2HF3O2/c1-6-2-8(12)3-9(11-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h2-3,7,10H,4-5H2,1H3,(H,11,12);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZQPKPXGINAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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